Trimethyl citrate

描述

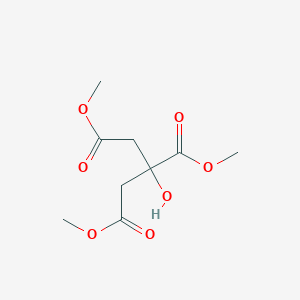

Structure

3D Structure

属性

IUPAC Name |

trimethyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O7/c1-14-6(10)4-9(13,8(12)16-3)5-7(11)15-2/h13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDLVZWGOPWKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061804 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1587-20-8 | |

| Record name | Trimethyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-trimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P8176332L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimethyl Citrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl citrate (B86180), the trimethyl ester of citric acid, is a versatile organic compound with a wide range of applications in the pharmaceutical, polymer, and chemical industries. This technical guide provides an in-depth overview of the fundamental properties of trimethyl citrate, including its physicochemical characteristics, synthesis, and key biological activities. Detailed experimental methodologies for its synthesis and characterization are presented, alongside a summary of its toxicological profile. This document aims to serve as a comprehensive resource for professionals engaged in research and development involving this compound.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature with a faint, fruity odor.[1] Its core chemical and physical properties are summarized in the tables below. These properties make it a valuable compound in various applications, from a non-toxic plasticizer to a chemical intermediate in organic synthesis.[2][3]

Identification

| Property | Value | Reference |

| IUPAC Name | Trimethyl 2-hydroxypropane-1,2,3-tricarboxylate | [4] |

| Synonyms | Methyl citrate, Citric acid trimethyl ester | [2] |

| CAS Number | 1587-20-8 | [1] |

| Molecular Formula | C₉H₁₄O₇ | [1] |

| Molecular Weight | 234.20 g/mol | [5] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 75-82 °C | [1] |

| Boiling Point | 176 °C at 16 mmHg | [2] |

| Density | ~1.3363 g/cm³ (estimate) | [2] |

| Solubility in Water | 53.2 g/L at 20 °C | [2] |

| Solubility in Organic Solvents | Soluble in methanol (B129727) and chloroform | [1][2] |

| Refractive Index | ~1.4455 (estimate) | [2] |

| Flash Point | 79.2 °C | [2] |

| pKa (Predicted) | 10.43 ± 0.29 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (acetone-d₆, 200 MHz): δ 2.85 (dd, 4H), 3.60 (s, 6H), 3.72 (s, 3H), 4.50 (br. s, 1H)

-

¹³C NMR (acetone-d₆): The carbon spectrum provides further confirmation of the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups, including C=O stretching of the ester groups and O-H stretching of the hydroxyl group.[1]

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer esterification of citric acid with methanol, using an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.[6][7] The reaction is driven to completion by removing the water formed during the reaction.[6]

Synthesis Workflow

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via acid-catalyzed esterification of citric acid with methanol.[6]

Materials:

-

Citric acid (technical grade)

-

Methanol

-

p-Toluenesulfonic acid (catalyst)

-

Reaction flask with reflux condenser and distillation setup

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Combine citric acid, methanol, and p-toluenesulfonic acid in the reaction flask.

-

Heat the mixture to reflux and maintain for approximately 5 hours.

-

After the initial reflux, distill the mixture at atmospheric pressure to remove the methanol and the water generated.

-

Cool the reaction mixture and add a fresh portion of methanol.

-

Repeat the reflux and distillation steps for a total of 3-6 cycles to drive the reaction to completion.

-

After the final cycle, distill off the excess methanol.

-

Add pure water to the residue and heat while stirring until all the material is dissolved.

-

Allow the solution to cool to room temperature to induce crystallization.

-

Filter the resulting crystals using a Buchner funnel and wash with pure water.

-

Dry the purified crystals in an oven to obtain the final product.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent, typically acetone-d₆ or chloroform-d₃. The spectra are recorded on an NMR spectrometer (e.g., 200 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

FT-IR Spectroscopy: The infrared spectrum can be obtained using a Fourier-transform infrared (FT-IR) spectrometer. For solid samples, a common method is to prepare a KBr pellet or to analyze the sample as a melt between two KBr plates.[1]

Applications and Biological Activity

This compound's low toxicity and versatile properties lend it to a variety of applications.[8]

Industrial Applications

-

Plasticizer: It is widely used as a non-toxic plasticizer for polymers, particularly for polyvinyl chloride (PVC), to improve flexibility and durability.[9]

-

Food Additive: It can be used as a flavoring agent and acidity regulator in food products.[1]

-

Cosmetics: Due to its emollient properties, it is utilized in skincare product formulations.[1]

-

Chemical Intermediate: It serves as a starting material for the synthesis of other organic compounds.[3]

Biological Activity

-

Monoamine Oxidase-B (MAO-B) Inhibition: Studies have investigated the IC₅₀ value of this compound for the inhibition of monoamine oxidase-B, suggesting potential applications in medicinal chemistry.[2]

-

Antibacterial Activity: this compound is used as a reagent in the preparation of citrate-ciprofloxacin conjugates which exhibit antibacterial activity.[7]

Safety and Toxicology

This compound is generally considered to have low toxicity.[8] However, as with any chemical, appropriate safety precautions should be taken during handling.

General Safety

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2]

-

In case of contact:

-

Eyes: Rinse thoroughly with plenty of water.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Inhalation: Move person into fresh air.

-

Toxicological Profile

Detailed toxicological data is limited. However, it is not classified as a hazardous substance according to GHS.[4] Acute toxicity studies would typically follow OECD guidelines.

Experimental Protocol: Acute Oral Toxicity (OECD 423) This is a general protocol and would be adapted for the specific test substance.

-

Animals: Typically, young adult female rats are used.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.

-

Dosing: The test substance is administered orally by gavage at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Conclusion

This compound is a valuable chemical with a favorable safety profile and a broad spectrum of applications. Its fundamental properties, particularly its plasticizing effects and chemical reactivity, make it a compound of interest for researchers and professionals in various scientific and industrial fields. The detailed synthesis and characterization methods provided in this guide offer a solid foundation for its further investigation and application in drug development and material science.

References

- 1. This compound | 1587-20-8 [chemicalbook.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound CAS#: 1587-20-8 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 10. This compound(1587-20-8) IR Spectrum [m.chemicalbook.com]

Trimethyl Citrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl citrate (B86180), the trimethyl ester of citric acid, is a versatile molecule with a growing presence in pharmaceuticals, biotechnology, and material science. Its low toxicity profile, coupled with its utility as a plasticizer and a synthetic intermediate, makes it a compound of significant interest. This technical guide provides an in-depth overview of trimethyl citrate, focusing on its chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of the signaling pathways of its parent compound, citrate.

Chemical Identifiers and Properties

This compound is systematically identified by several numbering and naming conventions. A summary of these identifiers is presented below, providing a comprehensive reference for researchers.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value | Reference(s) |

| CAS Number | 1587-20-8 | [1][2][3][4][5][6][7] |

| PubChem CID | 74112 | [1][8] |

| EC Number | 216-449-2 | [1][2][4] |

| IUPAC Name | trimethyl 2-hydroxypropane-1,2,3-tricarboxylate | [1][5][6] |

| SMILES | COC(=O)CC(CC(=O)OC)(C(=O)OC)O | [1][2][5] |

| InChI | InChI=1S/C9H14O7/c1-14-6(10)4-9(13,8(12)16-3)5-7(11)15-2/h13H,4-5H2,1-3H3 | [1][2][3][5] |

| InChIKey | HDDLVZWGOPWKFW-UHFFFAOYSA-N | [1][2][3][5] |

| Molecular Formula | C9H14O7 | [1][2][3][4][5][6] |

| Molecular Weight | 234.20 g/mol | [1][2][3][4][5][6] |

| DSSTox Substance ID | DTXSID2061804 | [1][4] |

| EINECS Number | 216-449-2 | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 75-78 °C | [2][4] |

| Boiling Point | 176 °C at 16 mmHg | [9] |

| Density | 1.265 g/cm³ | [4] |

| Water Solubility | 53.2 g/L at 20 °C | [4][9] |

| Appearance | White to off-white crystals or powder | |

| LogP | -0.98330 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide comprehensive experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of citric acid with methanol (B129727). Several catalytic methods have been reported, with the use of p-toluenesulfonic acid being a common and effective approach.

Protocol: Acid-Catalyzed Esterification of Citric Acid [1][4][10]

Materials:

-

Citric acid (technical grade)

-

Methanol

-

p-Toluenesulfonic acid

-

Pure water

Equipment:

-

Reaction flask with a reflux condenser and distillation apparatus

-

Heating mantle

-

Beakers

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a reaction flask, combine 875 g of technical grade citric acid, 1000 ml of methanol, and 28 g of p-toluenesulfonic acid.[1]

-

First Esterification Stage: Heat the mixture to reflux and maintain for 5 hours.[1]

-

Water Removal: After the reflux period, distill the mixture at normal pressure to recover methanol and remove the water generated during the esterification.[1]

-

Subsequent Esterification Stages: Cool the reaction mixture to below 60°C and add 150 ml of fresh methanol. Heat the mixture to reflux for another 5 hours. Repeat this process of adding methanol, refluxing, and distilling to remove water for a total of 5 cycles. This is crucial for driving the reaction to completion.[1][10]

-

Product Isolation: After the final cycle, distill off the remaining methanol under normal pressure. Add 100 ml of pure water to the residue and heat with stirring until all materials are dissolved.[10]

-

Crystallization and Purification: Pour the solution into a beaker and cool to induce crystallization. Filter the crystals, wash them with water, and dry them to obtain pure this compound.[10]

Analytical Methods

Accurate characterization of this compound is essential for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for its analysis.

Protocol: GC-MS Analysis of this compound [2][3]

1. Sample Preparation (Derivatization for Biological Samples): [2]

-

Extraction: For biological samples like urine, perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). For plasma/serum, protein precipitation followed by extraction is necessary.

-

Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen.

-

Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract and incubate at 60°C for 30 minutes.

-

Silylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.

2. GC-MS Instrumentation and Parameters: [2][3]

-

Gas Chromatograph: Equipped with a capillary column suitable for metabolite analysis (e.g., a non-polar or semi-polar column).

-

Injection: Inject 1 µL of the derivatized sample solution.

-

Oven Temperature Program: Optimize the temperature gradient to ensure good separation of the analyte from other components. A typical program might start at a low temperature and ramp up to a higher temperature.

-

Mass Spectrometer: An instrument with an Electron Ionization (EI) source is commonly used.

-

Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 50-600).

-

Identification: The identification of the this compound derivative is based on its retention time and the fragmentation pattern in the mass spectrum.[2][7]

Protocol: NMR Spectroscopy Analysis of this compound [3][6][9]

1. Sample Preparation: [3]

-

Weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition: [3]

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

3. Expected Spectral Data (in acetone-d₆): [9]

-

¹H NMR:

-

δ 2.85 (dd, 4H)

-

δ 3.60 (s, 6H)

-

δ 3.72 (s, 3H)

-

δ 4.50 (br s, 1H)

-

-

¹³C NMR: Characteristic signals for the carbonyl carbons of the esters, the quaternary carbon, the methylene (B1212753) carbons, and the methoxy (B1213986) carbons are expected.

Biological Activity and Signaling Pathways

While this compound is primarily recognized for its applications as a non-toxic plasticizer and a chemical intermediate, some studies have indicated potential biological activities, such as the inhibition of monoamine oxidase-B and antibacterial properties.[5][9]

It is important to note that much of the research on the signaling roles of citrate-related molecules focuses on citrate , the parent compound of this compound. Citrate is a key intermediate in the Krebs cycle and plays a significant role in cellular metabolism and signaling.[11][12][13][14][15]

Citrate Signaling in Cellular Metabolism

Citrate acts as a critical signaling molecule that links mitochondrial metabolism to cytosolic biosynthetic pathways.[13] In cancer cells, for instance, citrate metabolism is often reprogrammed to support rapid proliferation.[12][15]

Citrate as a key signaling molecule in metabolism.

Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in working with this compound, the following diagrams illustrate the typical workflows for its synthesis and analysis.

General workflow for the synthesis of this compound.

Workflow for the analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy this compound (EVT-307673) | 1587-20-8 [evitachem.com]

- 6. This compound(1587-20-8) 1H NMR [m.chemicalbook.com]

- 7. Citric acid, trimethyl ester [webbook.nist.gov]

- 8. This compound | C9H14O7 | CID 74112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 1587-20-8 [chemicalbook.com]

- 10. CN1222503A - Synthesis of this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]

- 14. Citrate serves as a signal molecule to modulate carbon metabolism and iron homeostasis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Trimethyl Citrate: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl citrate (B86180) is the trimethyl ester of citric acid, an organic compound with significant applications across various industries, including pharmaceuticals, polymers, and fine chemicals.[1][2] Its low toxicity and versatile properties make it a subject of interest for researchers and drug development professionals.[3] This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and a detailed experimental protocol for the synthesis of high-purity trimethyl citrate.

Chemical Structure and Formula

This compound is characterized by a central citric acid backbone where each of the three carboxylic acid groups is esterified with a methyl group.[1]

The structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, processing, and application in various experimental and industrial settings.

| Property | Value | References |

| Molecular Weight | 234.20 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline solid or powder | [1][2][8] |

| Melting Point | 75 - 90 °C | [1][9] |

| Boiling Point | Approximately 176 °C at 16 mmHg | [9] |

| Density | 1.27 - 1.28 g/cm³ at 20°C | [1] |

| Solubility | Soluble in most organic solvents; mixes well with water with consistent stirring.[1] Slightly soluble in water (53.2 g/L at 20°C). | [1][3][9] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Fischer esterification of citric acid with methanol (B129727), catalyzed by an acid.[2][8][10] This reversible reaction requires the removal of water to drive the equilibrium towards the formation of the triester product.[10][11]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol details a robust method for the synthesis of high-purity this compound using p-toluenesulfonic acid as a catalyst.[11][12]

Materials:

-

Citric acid (technical grade)

-

Methanol

-

p-Toluenesulfonic acid

-

Pure water

Equipment:

-

Reaction flask

-

Reflux condenser

-

Distillation apparatus

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel

-

Drying oven

Procedure:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and magnetic stirrer, combine citric acid, methanol, and p-toluenesulfonic acid.[11]

-

First Esterification Stage: Heat the mixture to reflux and maintain for 5 hours.[11]

-

Water Removal: After the initial reflux period, reconfigure the apparatus for distillation and distill the mixture at atmospheric pressure to remove the methanol-water azeotrope.[9][11]

-

Subsequent Esterification Stages: Cool the reaction mixture to below 60°C. Add a fresh portion of methanol to the flask and reflux for another 5 hours. Repeat this cycle of methanol addition, reflux, and distillation for a total of 5 cycles to ensure the complete removal of water and drive the reaction to completion.[9][11]

-

Product Isolation: After the final distillation, add pure water to the hot residue and stir until all the material is dissolved.[11][12]

-

Crystallization: Allow the solution to cool to room temperature to induce the crystallization of this compound.[11]

-

Purification: Filter the crystals using a Buchner funnel and wash them with cold pure water to remove any residual catalyst and unreacted starting materials.[11]

-

Drying: Dry the purified crystals in a drying oven to obtain the final this compound product.[11]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via acid-catalyzed esterification.

Caption: Experimental workflow for this compound synthesis.

Applications in Research and Drug Development

This compound's non-toxic nature and its role as a stable chemical intermediate make it valuable in the pharmaceutical industry.[2][3] It is used as a plasticizer for polymer coatings in drug formulations and has been investigated as a reagent in the preparation of antibacterial conjugates.[3] Its biocompatibility also makes it suitable for use in medical devices.[9]

Safety and Handling

This compound is classified as having low toxicity.[1] However, standard laboratory safety precautions should be observed. When handling the powdered form or heated solutions, appropriate personal protective equipment, including safety glasses and gloves, should be worn to avoid irritation to the eyes, skin, and respiratory system.[1]

Conclusion

This technical guide has provided a detailed overview of this compound, covering its chemical structure, physicochemical properties, a comprehensive synthesis protocol, and its applications. The provided data and methodologies offer a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the potential of this versatile compound.

References

- 1. What is this compound - Properties & Specifications [eleph-citrics.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1587-20-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C9H14O7 | CID 74112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Citric acid, trimethyl ester [webbook.nist.gov]

- 7. This compound | TRC-T796170-1G | LGC Standards [lgcstandards.com]

- 8. Page loading... [guidechem.com]

- 9. Buy this compound (EVT-307673) | 1587-20-8 [evitachem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. CN1222503A - Synthesis of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Trimethyl Citrate: Molecular Weight, Density, and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of trimethyl citrate (B86180), specifically its molecular weight and density. It details the experimental protocols for the determination of these properties and includes a visualization of the common synthesis pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where trimethyl citrate is utilized.

Physicochemical Properties of this compound

This compound, a triester of citric acid, is a compound of significant interest in various industrial and scientific applications, including its use as a non-toxic plasticizer and as a chemical intermediate in the synthesis of pharmaceuticals.[1][2] A precise understanding of its physical properties is crucial for its application and for the development of new products and formulations.

Quantitative Data Summary

The molecular weight and density of this compound are summarized in the table below. These values have been compiled from various reputable sources.

| Property | Value | References |

| Molecular Formula | C₉H₁₄O₇ | [3][4][5] |

| Molecular Weight | 234.20 g/mol | [3][4][6] |

| Density | Approximately 1.3 g/cm³ (rough estimate) | [5][7] |

Experimental Protocols for Property Determination

Accurate experimental determination of molecular weight and density is fundamental in chemical characterization. The following sections outline standard methodologies for these measurements.

Determination of Molecular Weight

Several experimental techniques can be employed to determine the molecular weight of a compound like this compound. The choice of method often depends on the physical state of the substance and the required accuracy.

2.1.1. Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio of ionized molecules.[8] From this, the molecular weight can be determined with high precision.

-

Sample Preparation: A small sample of this compound is dissolved in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺) allows for the direct determination of the molecular weight.

2.1.2. Colligative Properties

For non-volatile solutes, methods based on colligative properties, such as freezing point depression or boiling point elevation, can be used to determine the molecular weight.[8][9]

-

Freezing Point Depression:

-

The freezing point of a pure solvent (e.g., cyclohexane, water) is accurately measured.

-

A known mass of this compound is dissolved in a known mass of the solvent.

-

The freezing point of the resulting solution is measured.

-

The depression in the freezing point (ΔTf) is used to calculate the molality of the solution.

-

The molecular weight is then calculated using the formula: Molecular Weight = (Kf * mass of solute) / (ΔTf * mass of solvent), where Kf is the cryoscopic constant of the solvent.

-

Determination of Density

The density of a liquid can be determined using straightforward and precise methods.

2.2.1. Using a Pycnometer or Density Bottle

This method provides a very accurate determination of the density of a liquid.

-

Weigh the empty pycnometer: The mass of the clean and dry pycnometer (m₁) is accurately measured on an analytical balance.

-

Fill with distilled water: The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

Fill with this compound: The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m₃).

-

Calculate the density: The density of this compound is calculated using the formula: Density = (m₃ - m₁) / ((m₂ - m₁) / density of water).

2.2.2. Using a Graduated Cylinder and Balance

A less accurate but simpler method involves a graduated cylinder and a balance.[10][11]

-

Weigh an empty graduated cylinder: The mass of a clean, dry graduated cylinder is recorded.

-

Add a known volume of this compound: A specific volume of this compound (e.g., 10 mL) is carefully measured into the graduated cylinder.

-

Weigh the filled graduated cylinder: The mass of the graduated cylinder containing the this compound is recorded.

-

Calculate the density: The mass of the this compound is determined by subtracting the mass of the empty cylinder from the filled cylinder. The density is then calculated by dividing the mass by the measured volume.

Synthesis and Experimental Workflow

This compound is typically synthesized via the Fischer esterification of citric acid with methanol, a reaction catalyzed by an acid.[1][2][12] The following diagrams illustrate the synthesis pathway and a general experimental workflow.

References

- 1. Buy this compound (EVT-307673) | 1587-20-8 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C9H14O7 | CID 74112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. Citric acid, trimethyl ester [webbook.nist.gov]

- 7. This compound | CAS#:1587-20-8 | Chemsrc [chemsrc.com]

- 8. howengineeringworks.com [howengineeringworks.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. homesciencetools.com [homesciencetools.com]

- 12. CN1222503A - Synthesis of this compound - Google Patents [patents.google.com]

Trimethyl Citrate: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting and boiling points of trimethyl citrate (B86180), a versatile ester of citric acid with applications in the pharmaceutical and chemical industries. This document outlines the key physical constants, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data of Trimethyl Citrate

The melting and boiling points of this compound are critical parameters for its application in various processes, including synthesis, formulation, and as a non-toxic plasticizer. A summary of these properties is presented below.

| Property | Value | Conditions |

| Melting Point | 75-78 °C | Ambient Pressure |

| 79 °C | Ambient Pressure[1] | |

| 75-82 °C | Ambient Pressure | |

| Boiling Point | 176 °C | 16 mmHg[1][2] |

| 287 °C | Decomposes[1] | |

| 238.8 ± 7.0 °C | 760 mmHg[3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its melting and boiling points.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the esterification of citric acid with methanol (B129727), catalyzed by an acid such as p-toluenesulfonic acid.

Materials:

-

Citric acid

-

Methanol

-

p-Toluenesulfonic acid (catalyst)

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine citric acid and an excess of methanol.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours to facilitate the esterification process.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol and other volatile components by distillation under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield white crystalline this compound.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity and is determined by observing the temperature at which the substance transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point of the sample. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point at Reduced Pressure

For substances that decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.

Apparatus:

-

Distillation apparatus suitable for vacuum distillation

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Vacuum source and manometer

-

Heating mantle

Procedure:

-

Place a small volume of this compound and a boiling chip in the round-bottom flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer bulb so that the top of the bulb is level with the side arm of the distillation head.

-

Gradually apply vacuum to the system and record the pressure using the manometer.

-

Begin heating the sample gently with the heating mantle.

-

Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the synthesis and physicochemical characterization of this compound.

References

Trimethyl Citrate: A Technical Guide to Solubility in Aqueous and Organic Media

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of trimethyl citrate (B86180), a triester of citric acid. Aimed at researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details established experimental methodologies for solubility determination, and presents a visual workflow for these protocols. Trimethyl citrate's utility as a non-toxic plasticizer, solvent, and chemical intermediate in various industries underscores the importance of understanding its solubility profile.

Quantitative Solubility Data of this compound

This compound exhibits slight solubility in water and varying degrees of solubility in organic solvents. The available quantitative and qualitative data are summarized in the table below for ease of comparison. It is important to note that for some organic solvents, there are conflicting qualitative descriptions in the literature, which may be due to different experimental conditions or purity of the substances used.

| Solvent | Solubility Value | Temperature (°C) | Comments |

| Water | 53.2 g/L | 20 | Slightly soluble.[1] |

| Methanol | Slightly Soluble | Not Specified | Some sources also describe it as "more soluble".[1][2][3][4][5] |

| Ethanol | Soluble | Not Specified | |

| Chloroform | Sparingly Soluble | Not Specified | Some sources also describe it as "more soluble".[1][2][3][4][5] |

| General Alcohols | Soluble | Not Specified | [2][3] |

| Oils | Soluble | Not Specified | [2][3] |

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of a solid compound such as this compound. This protocol is based on the widely accepted shake-flask method, consistent with the OECD Test Guideline 105 for determining water solubility.[2][3][6][7] This method is applicable for determining solubility in both aqueous and organic solvents.

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, forming a saturated solution in contact with the undissolved solid. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated solution is determined using a validated analytical method.[5][8]

Materials and Equipment

-

Solute: High-purity this compound (solid, crystalline form).

-

Solvents: Degassed, high-purity water and/or selected organic solvents.

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg).

-

Glass flasks or vials with screw caps (B75204) or ground-glass stoppers.

-

Centrifuge or filtration system with appropriate non-reactive filters (e.g., PTFE, 0.22 µm).

-

Calibrated pH meter (for aqueous solutions).

-

Volumetric glassware.

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer).[4][11]

-

Procedure

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of solute and solvent to use in the definitive test.[2][6][7]

-

Sample Preparation:

-

Accurately weigh an amount of this compound that is known to be in excess of its estimated solubility and add it to a flask.[8] A 30-40% excess of undissolved solid is often recommended.[10]

-

Add a precisely known volume of the pre-equilibrated solvent to the flask.

-

Prepare a minimum of three replicate samples for each solvent and temperature condition.[10]

-

-

Equilibration:

-

Securely seal the flasks.

-

Place the flasks in the constant temperature orbital shaker or water bath. The temperature should be controlled, for example, at 20 ± 0.5 °C.[2][6][7]

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours). The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[9][10] The time to reach equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) until consecutive measurements show no significant change in concentration.[10]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the flasks to stand at the test temperature for a sufficient period for the excess solid to settle.

-

Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the samples at the same constant temperature to pellet the solid.

-

Filtration: Filter the solution through a membrane filter that does not absorb the solute.[10] Discard the initial portion of the filtrate to ensure the filter is saturated and does not alter the solution concentration.

-

-

-

Analysis of Solute Concentration:

-

Immediately after separation, take an aliquot of the clear supernatant.

-

If necessary, dilute the sample with the solvent to bring the concentration within the linear range of the analytical method.[10]

-

Determine the concentration of this compound in the sample using a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[4][11] A calibration curve should be prepared using standards of known concentrations.[11]

-

-

Data Reporting:

-

Calculate the solubility as the average concentration from the replicate samples, expressed in units such as g/L or mol/L.

-

Report the mean solubility, standard deviation, the specific solvent used, and the precise temperature at which the measurement was conducted.

-

For aqueous solutions, the pH of the saturated solution at the end of the experiment should also be recorded.[8]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of this compound.

References

- 1. quora.com [quora.com]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 3. filab.fr [filab.fr]

- 4. improvedpharma.com [improvedpharma.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. oecd.org [oecd.org]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. acri.gov.tw [acri.gov.tw]

- 10. who.int [who.int]

- 11. enamine.net [enamine.net]

Trimethyl Citrate in the Plant Kingdom: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl citrate (B86180), a triester of citric acid, is a molecule of growing interest due to its potential biological activities. While its presence in the fungal kingdom is documented, its natural occurrence in plants is less understood. This technical guide provides a comprehensive overview of the current knowledge on trimethyl citrate in the plant kingdom. It summarizes the known plant sources, presents a detailed, albeit generalized, experimental protocol for its identification and quantification, and proposes a hypothetical biosynthetic pathway. This guide aims to serve as a foundational resource for researchers investigating the phytochemistry, metabolism, and potential applications of this compound.

Natural Occurrence of this compound in Plants

The definitive identification and quantification of this compound in the plant kingdom are still in nascent stages. Much of the available literature refers more broadly to "citric acid methyl esters" or identifies isomers of this compound. However, several studies have reported the presence of this compound or its close derivatives in a few plant species. The lack of extensive quantitative data is a significant research gap.

Table 1: Reported Natural Occurrence of this compound and its Isomers in Plants

| Compound | Plant Species | Plant Part | Method of Identification | Quantitative Data | Reference(s) |

| This compound | Opuntia ficus-indica (Prickly Pear) | Fruits | Bioassay-guided isolation | Not Reported | [1][2] |

| Garcinia multiflora | Not Specified | Not Specified | Not Reported | ||

| Lonicera caerulea (Honeyberry) | Not Specified | Database Entry | Not Reported | ||

| Prunus mume (Japanese Apricot) | Not Specified | Database Entry | Not Reported | ||

| Dioscorea opposita (Chinese Yam) | Not Specified | Not Specified | Not Reported | ||

| Citric Acid Methyl Esters | Opuntia ficus-indica (Prickly Pear) | Fruits | Not Specified | Not Reported | [1][2] |

| 1,5-Dimethyl Citrate | Prunus mume (Japanese Apricot) | Fruits | Not Specified | Not Reported | |

| Dioscorea opposita (Chinese Yam) | Rhizome | Spectroscopic methods | Not Reported | ||

| 1-Monomethyl Citrate | Opuntia ficus-indica (Prickly Pear) | Fruits | Bioassay-guided isolation | Not Reported | [1][2] |

Proposed Biosynthesis of this compound in Plants

The precise enzymatic pathway for the biosynthesis of this compound in plants has not been elucidated. However, based on known metabolic pathways, a hypothetical route can be proposed. The formation of this compound likely involves the sequential methylation of citric acid, a central metabolite in the tricarboxylic acid (TCA) cycle. This methylation would be catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[3] Plant O-methyltransferases (OMTs) are a large family of enzymes known to methylate the oxygen atom of various secondary metabolites, including the carboxyl groups of organic acids.[4][5][6][7]

The proposed pathway begins with citrate, synthesized in the mitochondria via the TCA cycle. Citrate can then be transported to the cytoplasm, where it can be acted upon by cytosolic O-methyltransferases. The reaction would proceed in three steps, with S-adenosyl-L-methionine (SAM) serving as the methyl group donor, being converted to S-adenosyl-L-homocysteine (SAH) in the process. It is plausible that a single, promiscuous methyltransferase could catalyze all three methylation steps, or that multiple, more specific enzymes are involved.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

The Ascendance of Trimethyl Citrate: A Technical Guide to a Non-Toxic Plasticizer Solution

For Immediate Release

In the ongoing pursuit of safer materials in pharmaceutical, medical, and consumer product manufacturing, trimethyl citrate (B86180) is emerging as a formidable non-toxic plasticizer. This technical guide offers an in-depth analysis for researchers, scientists, and drug development professionals on the properties, performance, and safety profile of trimethyl citrate, positioning it as a viable alternative to traditional phthalate-based plasticizers.

Introduction: The Imperative for Safer Plasticizers

Plasticizers are essential additives that impart flexibility and durability to a wide range of polymers. For decades, phthalates have dominated the market. However, growing concerns over their potential health and environmental risks, including endocrine disruption, have catalyzed the search for safer alternatives.[1][2][3][4] Citrate esters, derived from citric acid, are a class of compounds celebrated for their non-toxic profile and biodegradability.[5] Among these, this compound (CAS 1587-20-8) presents a compelling option for applications where safety is paramount, such as in medical devices, pharmaceutical coatings, and food packaging.[6][7]

Physicochemical Properties of this compound

This compound is the trimethyl ester of citric acid, produced through the esterification of citric acid with methanol.[8][9] It is a colorless, crystalline solid with a melting point of approximately 79°C and a boiling point of 287°C (decomposes).[5] It is slightly soluble in water but soluble in alcohols and oils.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1587-20-8 | [2] |

| Molecular Formula | C₉H₁₄O₇ | [10] |

| Molecular Weight | 234.20 g/mol | [10] |

| Appearance | Colorless crystals | [5] |

| Melting Point | 79 °C | [5] |

| Boiling Point | 287 °C (decomposes) | [5] |

| Solubility | Slightly soluble in water, soluble in alcohol and oils | [5] |

Performance as a Plasticizer

Research has shown that citrate esters effectively lower the Tg of polymers such as polyvinyl chloride (PVC) and polylactic acid (PLA). For instance, the addition of acetylated citrate plasticizers to PVC has been demonstrated to improve plasticizing efficiency, leading to increased tensile strength and elongation at break compared to their non-acetylated counterparts.[4]

Table 2: Comparative Plasticizing Effect of Citrate Esters on Polymer Thermal Properties

| Polymer | Plasticizer | Concentration (wt%) | Glass Transition Temperature (°C) | Reference(s) |

| PVC | Unplasticized | 0 | ~80 | [11] |

| PVC | Triethyl Citrate (TEC) based | 40 | 36 | [11] |

| PLA | Unplasticized | 0 | 62 | [12] |

| PLA | Triethyl Citrate (TEC) | 20 | ~30 | [13] |

Note: Data for this compound is not available in the reviewed literature. The data for TEC-based plasticizer provides an indication of the potential performance of citrate esters.

Migration Profile

A critical consideration for plasticizers, particularly in food contact and medical applications, is their migration potential. Lower migration rates are desirable to prevent contamination of the product and ensure the long-term integrity of the polymer. The migration of a plasticizer is influenced by factors such as its molecular weight, the polymer matrix, and the surrounding environment.

While specific migration data for this compound is limited, studies on other citrate esters provide valuable insights. For example, research on acetyl tributyl citrate (ATBC) in food packaging has quantified its migration into various food simulants.[14] The larger molecular size of citrate esters compared to some traditional plasticizers can contribute to lower migration rates.[3]

Safety and Biocompatibility: A Non-Toxic Profile

The primary advantage of this compound lies in its favorable safety profile. Citric acid is a natural metabolite in the human body, and its esters are generally considered to have low toxicity.[15] Safety data sheets for this compound often indicate a lack of hazardous classification.[2]

In contrast, traditional phthalate (B1215562) plasticizers have been shown to induce toxicity through various mechanisms, including the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and disruption of antioxidant enzyme activity.[1][2][3][4]

This compound, being a citrate ester, is not associated with these toxicological pathways. While specific oral LD50 data for this compound is not consistently available, data for the closely related triethyl citrate shows a high LD50 in rats (e.g., 5900 mg/kg), indicating low acute toxicity.[16] In vitro cytotoxicity studies on citric acid have shown dose-dependent effects on murine fibroblast cells, however, these are at concentrations not typically relevant to plasticizer applications.[9]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing high-purity this compound involves the acid-catalyzed esterification of citric acid with methanol.[17][18]

Protocol:

-

Combine citric acid, methanol, and an acid catalyst (e.g., p-toluenesulfonic acid) in a reaction vessel.[17]

-

Heat the mixture under reflux for a specified period to facilitate the esterification reaction.[17]

-

Remove the water byproduct, often through distillation, to drive the reaction to completion.[18]

-

Purify the crude product by crystallization to obtain high-purity this compound.[17]

Evaluation of Plasticizer Migration

The migration of this compound from a polymer matrix can be quantified using gas chromatography-mass spectrometry (GC-MS). A general protocol adapted from methods for other plasticizers is as follows:

Protocol:

-

Prepare polymer samples containing a known concentration of this compound.

-

Expose the samples to a food simulant (e.g., 10% ethanol, 3% acetic acid) for a specified time and temperature, as outlined in relevant standards (e.g., ASTM D2199).[1][2][3][4][19]

-

Extract the simulant to isolate any migrated this compound.

-

Analyze the extract using GC-MS to identify and quantify the amount of this compound that has migrated.[7][10][18][20][21]

Assessment of Cytotoxicity

The in vitro cytotoxicity of this compound can be assessed using a standard MTT assay with a relevant cell line, such as human fibroblasts.[22][23]

Protocol:

-

Culture human fibroblast cells in a 96-well plate.

-

Expose the cells to various concentrations of this compound for a defined period (e.g., 24 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.[22]

-

Solubilize the formazan crystals and measure the absorbance at 595 nm.

-

Calculate cell viability as a percentage of the control (unexposed cells).

Conclusion

This compound presents a promising, non-toxic alternative to traditional plasticizers, offering a favorable safety profile rooted in its natural origins. While more extensive quantitative data on its plasticizing performance and migration characteristics would further solidify its position, the available information on analogous citrate esters strongly supports its efficacy. For industries prioritizing safety and biocompatibility, particularly in pharmaceutical and medical applications, this compound warrants serious consideration as a key component in the development of next-generation materials.

References

- 1. researchgate.net [researchgate.net]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Express Polymer Letters [expresspolymlett.com]

- 9. researchgate.net [researchgate.net]

- 10. umc.edu.dz [umc.edu.dz]

- 11. escholarship.org [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.ie [fishersci.ie]

- 14. fishersci.com [fishersci.com]

- 15. Citrate Chemistry and Biology for Biomaterials Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cn.haihangindustry.com [cn.haihangindustry.com]

- 17. researchgate.net [researchgate.net]

- 18. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. scribd.com [scribd.com]

- 21. Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scielo.br [scielo.br]

- 23. Acute cytotoxicity testing with cultured human lung and dermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimethyl Citrate: A Versatile Chemical Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of trimethyl citrate (B86180) as a pivotal chemical intermediate in a variety of synthetic applications, with a particular focus on its relevance to the pharmaceutical industry. Trimethyl citrate, the trimethyl ester of citric acid, offers a unique combination of reactivity and biocompatibility, making it an attractive starting material and building block for complex molecular architectures. This document provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols to support researchers in their scientific endeavors.

Synthesis of this compound: Core Methodologies

The primary route to high-purity this compound is the Fischer esterification of citric acid with methanol (B129727).[1] This acid-catalyzed reaction is reversible, necessitating strategic approaches to drive the equilibrium towards product formation, primarily through the removal of water.[1][2]

Comparative Analysis of Synthetic Protocols

Several catalytic systems can be employed for the synthesis of this compound, each with distinct advantages concerning yield, purity, and environmental impact. The following table summarizes quantitative data from various established methods.

| Catalyst | Key Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |

| p-Toluenesulfonic Acid | Reflux with methanol, repeated distillation to remove water. | >80 | >98 | [2][3] |

| Sulfuric Acid | Boiling mixture of citric acid and methanol for 6 hours. | ~71 | High after ammonia (B1221849) wash | [4] |

| Thionyl Chloride | Anhydrous methanol, 0°C to room temperature. | High | High | [5] |

| Solid Acid Catalyst | Molar ratio of citric acid to methanol 1:4.5-1:5, 5 hours. | 91 | Not specified | [6] |

| Sodium Hydrogen Sulfate | Toluene as a water-carrying agent, 160°C, 6 hours. | 89.6 | High | [6] |

Detailed Experimental Protocols

This robust and high-yielding procedure is widely employed for the gram-scale synthesis of this compound.[2]

Materials:

-

Citric acid (technical grade, containing crystal water)

-

Methanol

-

p-Toluenesulfonic acid

-

Pure water

Procedure:

-

In a reaction flask equipped with a stirrer, reflux condenser, and thermometer, combine 875 g of technical grade citric acid, 1000 ml of methanol, and 28 g of p-toluenesulfonic acid.

-

Heat the mixture to reflux and maintain for 5 hours.

-

After the initial reflux, distill the mixture at normal pressure to recover methanol and remove the water generated during esterification.

-

Cool the reaction mixture to below 60°C and add 150 ml of fresh methanol.

-

Heat the mixture to reflux for another 5 hours.

-

Repeat the process of adding methanol, refluxing, and distilling to remove water for a total of 5 cycles.

-

After the final reflux, distill the mixture under normal pressure to recover the excess methanol.

-

To the residue, add 100 ml of pure water. Heat and stir the mixture until all the material is completely dissolved.

-

Pour the hot solution into a beaker and allow it to cool to room temperature to induce crystallization.

-

Filter the resulting crystals using a Buchner funnel and wash with pure water to remove any remaining impurities.

-

Dry the purified crystals in a drying oven to obtain the final this compound product. The melting point should be in the range of 76-79°C.[2]

This method offers high yields and is suitable for laboratory-scale synthesis where anhydrous conditions are manageable.[5]

Materials:

-

Citric acid

-

Anhydrous methanol

-

Thionyl chloride

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve citric acid (9.00 g, 46.8 mmol) in anhydrous methanol in a reaction vessel under a nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Slowly add thionyl chloride (20.50 mL, 0.28 mol) dropwise to the cooled solution.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Allow the mixture to warm to room temperature and continue stirring overnight.

-

Remove the volatile components by distillation under reduced pressure.

-

Recrystallize the resulting solid residue from a hexane/ethyl acetate solvent mixture to yield white crystalline this compound.[5]

This compound as a Chemical Intermediate

The presence of ester groups and a tertiary hydroxyl group makes this compound a versatile intermediate for further chemical transformations.[7] It serves as a precursor for the synthesis of various value-added chemicals, including pharmaceuticals and specialty polymers.[8][9]

Synthesis of Citrate-Ciprofloxacin Conjugates

This compound is a key reagent in the preparation of citrate-ciprofloxacin conjugates, which have shown antibacterial activity.[9][10] These conjugates are synthesized to investigate the influence of the linker between citric acid and ciprofloxacin (B1669076) on their efficacy.[11] While detailed protocols starting specifically from this compound are proprietary, the general strategy involves the functionalization of the citrate backbone and subsequent coupling with the ciprofloxacin molecule.

Precursor to Citrazinic Acid

Historically, this compound has been used in the synthesis of citrazinic acid, an important intermediate for various pharmaceuticals. While this is considered an older method, a modern, efficient hydrothermal synthesis starting from citric acid and urea (B33335) is now more common.

Modern Hydrothermal Synthesis of Citrazinic Acid:

Materials:

-

Citric acid

-

Urea

-

Deionized water

-

Sulfuric acid (50%)

Procedure:

-

Dissolve 0.6094-1.2188 g of citric acid and 0.6966-1.3932 g of urea in 60-80 ml of deionized water.

-

Perform ultrasonic treatment for 5-10 minutes to ensure complete mixing.

-

Transfer the mixed solution to a 100 ml reaction kettle and heat in an oven at 160-200°C for 2-6 hours under hydrothermal conditions.

-

Cool the reaction to room temperature to obtain a dark green solution.

-

In a constant-temperature water bath at 60°C, magnetically stir the solution and add 50% sulfuric acid dropwise until the pH reaches 2-3, leading to the precipitation of a yellow solid.

-

Centrifuge the mixture at 12,000 rpm for 5 minutes, remove the supernatant, and wash the solid multiple times with deionized water.

-

Dry the obtained yellow precipitate in an oven at 60°C to yield the citrazinic acid product.[12]

Role in the Synthesis of Mosapride Intermediate

While some literature points to the use of citrate esters in the synthesis of the gastroprokinetic agent Mosapride, detailed protocols specify the use of 1,5-dimethyl citrate as the key intermediate.[8] The synthesis involves the amidation of 1,5-dimethyl citrate with a specific amine precursor.

Derivatization Reactions: Acylation of the Hydroxyl Group

The tertiary hydroxyl group of this compound can be readily acylated to produce derivatives with altered properties. A notable example is the synthesis of acetyl-trimethyl citrate, a non-toxic plasticizer.[6]

Protocol for Acetyl-Trimethyl Citrate Synthesis:

Materials:

-

This compound

-

Acetic anhydride

-

Catalyst (e.g., sulfuric acid)

Procedure:

-

Charge a reaction vessel with this compound and acetic anhydride.

-

Add a catalytic amount of sulfuric acid.

-

Heat the reaction mixture under controlled temperature conditions.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product through distillation or crystallization to obtain acetyl-trimethyl citrate.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic processes discussed in this guide.

Caption: Fischer Esterification of Citric Acid.

Caption: High-Purity this compound Synthesis Workflow.

References

- 1. Buy this compound (EVT-307673) | 1587-20-8 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN1222503A - Synthesis of this compound - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and application of Trimethyl citrate_Chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of citrate-ciprofloxacin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Probing linker design in citric acid-ciprofloxacin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN108164458B - Synthetic method of citrazinic acid - Google Patents [patents.google.com]

Trimethyl Citrate in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl citrate (B86180) (TMC), the trimethyl ester of citric acid, is a versatile and increasingly important compound in the field of polymer chemistry. Valued for its low toxicity, biodegradability, and excellent compatibility with a range of polymers, it is gaining prominence as a green alternative to traditional plasticizers.[1][2] This technical guide provides a comprehensive overview of the applications of trimethyl citrate in polymer chemistry, with a focus on its role as a plasticizer, its use in biodegradable polymers, and other emerging applications. Detailed experimental protocols and quantitative data on the effects of related citrate esters are presented to provide a thorough understanding of its performance characteristics.

Core Applications of this compound in Polymer Systems

This compound's primary application in polymer chemistry is as a non-toxic plasticizer, particularly for polyvinyl chloride (PVC) and various biodegradable polymers.[2][3] It also serves as a valuable chemical intermediate and finds use in specialized applications such as adhesives, coatings, and flame retardants.[3]

A Green Plasticizer for Enhanced Flexibility and Processability

Plasticizers are additives that increase the flexibility, workability, and overall processability of a polymer.[4] this compound functions as an effective plasticizer by embedding itself between polymer chains, which disrupts the intermolecular forces (van der Waals forces) holding the chains together.[1][5] This separation increases the free volume and mobility of the polymer chains, allowing them to slide past one another more easily. The result is a decrease in the material's glass transition temperature (Tg), leading to a less rigid and more ductile material.[5]

The key benefits of using this compound as a plasticizer include:

-

Non-Toxicity : Unlike many traditional plasticizers such as phthalates, this compound is non-toxic, making it suitable for sensitive applications like medical devices, food packaging, and children's toys.[2]

-

Biodegradability : As a derivative of citric acid, a naturally occurring compound, this compound is readily biodegradable, which is a significant advantage for developing sustainable polymer formulations.

-

Good Compatibility : this compound exhibits good compatibility with a variety of resins, including PVC, cellulose (B213188) resins, and vinyl resins.[2]

-

Low Volatility : It possesses low volatility, ensuring the long-term stability and performance of the plasticized polymer product.

Enhancing the Performance of Biodegradable Polymers

The demand for biodegradable polymers, such as polylactic acid (PLA), is rapidly growing as a sustainable alternative to petroleum-based plastics. However, PLA is inherently brittle, which limits its applications.[6][7] Citrate esters, including this compound, are effective plasticizers for PLA, significantly improving its ductility and toughness.[6][7] The addition of citrate esters to PLA has been shown to decrease its glass transition temperature and melting temperature, while increasing its crystallinity.[8][9]

Other Notable Applications

Beyond its primary role as a plasticizer, this compound is utilized in several other areas of polymer chemistry:

-

Adhesives and Coatings : It serves as a raw material in the synthesis of hot-melt adhesives and as a film-former in various coating applications.[3]

-

Flame Retardant : In certain formulations, this compound can contribute to the flame retardancy of the final product.[3]

-

Chemical Intermediate : Its stable structure makes it a useful intermediate in the synthesis of other specialty chemicals and polymer additives.[3]

Data Presentation: Effects of Citrate Esters on Polymer Properties

Table 1: Effect of Triethyl Citrate (TEC) and Acetyl Tributyl Citrate (ATBC) Concentration on the Thermal Properties of PLA [6]

| Plasticizer | Concentration (wt%) | Glass Transition Temp. (Tg) (°C) | Cold Crystallization Temp. (Tcc) (°C) | Melting Temp. (Tm) (°C) | Crystallinity (Xc) (%) |

| Neat PLA | 0 | 60.18 | 130.94 | 150.11 | 2.14 |

| TEC | 5 | 51.04 | 114.35 | 149.25 | 2.87 |

| TEC | 10 | 43.12 | 103.17 | 148.31 | 3.47 |

| TEC | 15 | 35.88 | 91.24 | 147.50 | 4.12 |

| TEC | 20 | 28.15 | 82.11 | 145.63 | 5.33 |

| TEC | 30 | 10.29 | 71.72 | 141.22 | 8.58 |

| ATBC | 5 | 52.36 | 118.91 | 149.87 | 3.01 |

| ATBC | 10 | 46.82 | 108.43 | 148.99 | 3.98 |

| ATBC | 15 | 36.67 | 101.10 | 148.14 | 4.60 |

| ATBC | 20 | 27.02 | 89.03 | 146.80 | 5.14 |

| ATBC | 30 | 12.21 | 69.26 | 138.41 | 9.07 |

Table 2: Effect of Triethyl Citrate (TEC) and Acetyl Tributyl Citrate (ATBC) Concentration on the Mechanical Properties of PLA (Data extrapolated from related studies)

| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |

| Neat PLA | 0 | ~50-60 | ~5-10 |

| TEC | 10 | ~35-45 | ~150-200 |

| TEC | 20 | ~25-35 | ~250-300 |

| ATBC | 10 | ~40-50 | ~100-150 |

| ATBC | 20 | ~30-40 | ~200-250 |

Note: The data in Table 2 is illustrative and represents typical values observed in studies on citrate ester plasticized PLA. Actual values can vary depending on the specific grade of PLA, processing conditions, and testing methodology.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of citric acid with methanol (B129727), a common and effective method.

Materials:

-

Citric acid

-

Methanol

-

p-Toluenesulfonic acid (catalyst)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citric acid, methanol, and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

After the initial reflux period, distill the mixture to remove the methanol and the water produced during the reaction.

-